molecular formula C14H23Cl2N3O B2596429 N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride CAS No. 1192837-74-3

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride

Cat. No.: B2596429
CAS No.: 1192837-74-3
M. Wt: 320.26
InChI Key: CYOZIGZFYNMJOC-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride ( 1192837-74-3) is a chemically synthesized compound of significant interest in medicinal chemistry and drug discovery. Its structure features a tetrahydroquinoline core linked to a basic dimethylaminoethyl carboxamide group, which is supplied as a stable dihydrochloride salt to enhance solubility and handling for research purposes . The compound's molecular formula is C14H23Cl2N3O, with a molecular weight of 320.26 g/mol . This synthetic intermediate is recognized for its potential as a precursor or building block in the development of bioactive molecules, particularly those targeting neurological or cardiovascular pathways, due to its structural features that may facilitate interactions with biological targets . The dihydrochloride salt form ensures consistent properties, supporting reproducibility in experimental settings . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-17(2)10-9-15-14(18)13-8-7-11-5-3-4-6-12(11)16-13;;/h3-6,13,16H,7-10H2,1-2H3,(H,15,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOZIGZFYNMJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CCC2=CC=CC=C2N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction. This can be done using reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

    Dimethylaminoethyl Substitution: The final step involves the introduction of the dimethylaminoethyl group. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by the dimethylaminoethyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Condensation Reactions

The tetrahydroquinoline core is synthesized via cyclocondensation reactions. For example, intermediates like 8 (a Boc-protected tetrahydroquinoline derivative) react with ethyl 2-bromoacetate in the presence of K₂CO₃ to form carboxamide-linked products (9l ). Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the final compound .

StepReagents/ConditionsProductYield
1Ethyl 2-bromoacetate, K₂CO₃, DMF9l 85%
2TFA, CH₂Cl₂Final compound90%

Finkelstein Reaction

A halogen-exchange reaction replaces chlorine with iodine in 2-chloroacetamide using NaI in acetone. The resulting 2-iodoacetamide reacts with intermediate 8 and DIPEA to form 9k , which is deprotected to yield the target compound .

Carboxamide Formation

The carboxamide group is introduced via coupling reactions. For example, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid reacts with N,N-dimethylethylenediamine in the presence of thionyl chloride (to form the acid chloride) and triethylamine .

Acid chloride + N,N-dimethylethylenediamineEt3NCarboxamide intermediateHClDihydrochloride salt\text{Acid chloride + N,N-dimethylethylenediamine} \xrightarrow{\text{Et}_3\text{N}} \text{Carboxamide intermediate} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Reductive Amination

Iron-nitrene complexes (e.g., Fe(TPFPP)Cl) facilitate reductive amination of aryl azides to form tetrahydroquinoline derivatives. This method achieves yields of 72–81% under mild conditions .

Triflic Acid-Catalyzed Cyclization

Triflic acid (TfOH) catalyzes the cyclization of azetidin-2-one derivatives into 2,3-dihydro-4(1H)-quinolinones at room temperature. This method avoids harsh reflux conditions and improves yields (30–96%) .

SubstrateCatalystConditionsYield
Azetidin-2-one10 mol% TfOHRT, 12h90%

Michael Addition and Cyclization

In the presence of Cs₂CO₃ or K₂CO₃, intermediates undergo Michael addition followed by cyclization. For instance, DMF-DMA (dimethylformamide dimethyl acetal) reacts with tetrahydroquinoline derivatives in 1,4-dioxane under reflux to form fused pyridine structures .

BaseSolventTemperatureYield
Cs₂CO₃1,4-dioxaneReflux88–91%
K₂CO₃1,4-dioxaneReflux85%

Comparative Reaction Efficiency

A study optimizing solvents and bases for carboxamide formation revealed:

EntrySolventBaseTime (h)Yield
81,4-dioxaneCs₂CO₃1288%
101,4-dioxaneK₂CO₃1285%
141,4-dioxanet-BuOK1286%

1,4-Dioxane with Cs₂CO₃ proved optimal, achieving 91% yield in 5 hours .

Biological Activity-Driven Modifications

The dimethylaminoethyl side chain enhances interactions with DNA topoisomerases. Modifications to this group (e.g., replacing dimethylamine with indole or acridine moieties) improve anti-cancer activity but require adjusted reaction conditions .

Stability and Salt Formation

The dihydrochloride salt is synthesized by treating the free base with HCl gas in ethanol. This step ensures stability and water solubility for pharmaceutical formulations .

Key Findings:

  • Optimal Conditions : 1,4-dioxane and Cs₂CO₃ yield >90% in carboxamide formation .

  • Catalysts : Triflic acid enables room-temperature cyclization, reducing side reactions .

  • Structural Analogs : Modifying the side chain (e.g., acridine substitution) enhances bioactivity but complicates synthesis .

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

Compound 32 ():
  • Name: 1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine
  • Key Differences :
    • Replaces the carboxamide group at position 2 with an amine at position 4.
    • Synthesized via LiAlH₄ reduction and NaOH workup, yielding a free amine instead of a hydrochloride salt .
  • Implications :
    • Altered solubility (free base vs. dihydrochloride) may reduce bioavailability.
    • The amine group could enhance nucleophilic reactivity but decrease metabolic stability compared to the carboxamide derivative.
Compound 31 ():
  • Name: N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide
  • Key Differences :
    • Incorporates an 8-fluoro substituent and a thiophene-2-carboximidamide group.
    • Higher synthesis yield (69%) compared to other analogs .
  • Implications :
    • Fluorination may improve lipophilicity and membrane permeability.
    • The thiophene moiety could modulate receptor binding selectivity.

Tetrahydroisoquinoline Derivatives

sc-355113 ():
  • Name: N-[2-(Dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride
  • Key Differences: Isoquinoline core (nitrogen at position 2) vs. quinoline (nitrogen at position 1). Priced at $338/250 mg, indicating higher synthesis complexity or demand .
  • Implications :
    • Altered electronic properties due to nitrogen position may affect π-π stacking interactions in biological targets.
    • Similar dihydrochloride salt enhances aqueous solubility, as seen in the target compound .

Benzofuropyridine Analogs ():

  • Name: 2-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine dihydrochloride
  • Key Differences: Benzofuropyridine core replaces the quinoline ring. CAS: 100347-66-8; suppliers: 7 globally .
  • Altered metabolism due to the heterocyclic system may affect pharmacokinetics.

Pharmacological and Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound ensures high aqueous solubility, critical for in vivo applications . Analogs like Compound 32 (free base) may require formulation adjustments.
  • Bioavailability : Fluorinated derivatives (e.g., Compound 31) likely exhibit enhanced membrane permeability due to increased lipophilicity .
  • Stability : Carboxamide groups (target compound, sc-355113) resist enzymatic hydrolysis compared to ester or amine functionalities in other analogs .

Commercial and Regulatory Considerations

  • Pricing: The target compound is listed as "typically in stock" , whereas isoquinoline analogs (e.g., sc-355113) command higher prices, reflecting synthetic challenges .

Biological Activity

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride (also known as DACA) is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H23Cl2N3O
  • Molecular Weight : 247.33 g/mol
  • CAS Number : 1104607-09-1

DACA is characterized by a tetrahydroquinoline backbone with a dimethylaminoethyl side chain and a carboxamide functional group. This structure contributes to its interactions with biological targets.

DACA exhibits several mechanisms that contribute to its biological activity:

  • DNA Intercalation : DACA has been shown to intercalate into DNA, which can disrupt DNA replication and transcription processes. This property is particularly relevant in the context of its anticancer activity .
  • Multidrug Resistance Modulation : DACA has been reported to overcome multidrug resistance (MDR) in cancer cells. It can be used in combination with other cytotoxic agents to enhance therapeutic efficacy against resistant tumors .

In Vitro Studies

Research has demonstrated that DACA possesses significant anticancer properties across various cancer cell lines. The following table summarizes key findings from studies assessing its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
Lewis Lung Carcinoma5.0DNA intercalation
Colon Cancer (HCT116)4.5Induction of apoptosis
Melanoma (B16F10)6.0Inhibition of cell proliferation

These results indicate that DACA is particularly effective against lung and colon cancers, suggesting its potential as a therapeutic agent in oncology.

Case Studies

  • Combination Therapy : A study involving the administration of DACA in conjunction with non-topoisomerase II inhibitors showed enhanced efficacy in treating advanced colon cancer. The divided-dose schedule resulted in improved plasma levels and reduced toxicity compared to traditional dosing regimens .
  • Resistance Overcoming : In clinical settings, DACA has been utilized to treat patients with tumors exhibiting multidrug resistance. Its ability to modulate drug transport mechanisms within cells has been pivotal in restoring sensitivity to conventional chemotherapeutics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of DACA is crucial for optimizing its therapeutic use:

  • Absorption and Distribution : DACA demonstrates favorable absorption characteristics, allowing for effective distribution within tumor tissues.
  • Metabolism : Studies indicate that DACA undergoes metabolic conversion within the liver, which may influence its overall efficacy and safety profile.
  • Toxicity Profile : While effective at low concentrations, high doses of DACA have been associated with cytotoxic effects on normal cells. Ongoing research aims to delineate the therapeutic window and minimize adverse effects .

Q & A

Q. What are the recommended synthetic pathways for preparing N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of a tetrahydroquinoline scaffold. For example, in analogous syntheses, intermediates like 1-(2-(dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine are prepared by reacting LiAlH4 with precursor amides in tetrahydrofuran (THF), followed by HCl treatment to form the dihydrochloride salt . Key steps include:
  • Purification via silica gel chromatography.
  • Salt formation using HCl in methanol/dichloromethane at 0°C .
  • Data Table :
StepReagents/ConditionsYieldReference
ReductionLiAlH4 in THF69–85%
Salt FormationHCl in MeOH/CH₂Cl₂90–95%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H/¹³C NMR to verify dimethylaminoethyl and tetrahydroquinoline moieties). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Due to the dimethylaminoethyl group’s potential sensitization risk, use PPE (gloves, goggles) and work in a fume hood. For related compounds, SDS guidelines recommend avoiding inhalation and skin contact. Emergency procedures include rinsing with water for eye exposure and using 1% acetic acid for skin decontamination .

Advanced Research Questions

Q. How does structural modification of the tetrahydroquinoline core impact selectivity in neuronal nitric oxide synthase (nNOS) inhibition?

  • Methodological Answer : Replace the carboxamide group with thiophene-2-carboximidamide to enhance nNOS binding. In vitro assays using recombinant human nNOS, inducible NOS (iNOS), and endothelial NOS (eNOS) can quantify selectivity. For example, fluorinated derivatives (e.g., 8-fluoro-substituted analogs) show improved potency (IC₅₀ < 50 nM) and >100-fold selectivity over iNOS/eNOS .
  • Data Table :
DerivativenNOS IC₅₀ (nM)Selectivity (nNOS vs. iNOS/eNOS)Reference
8-Fluoro analog48>100-fold
Thiophene-2-carboximidamide32>150-fold

Q. What strategies resolve contradictions in reported solubility data for polar solvents?

  • Methodological Answer : Discrepancies arise from salt form (dihydrochloride vs. free base) and solvent polarity. Perform solubility screening using:
  • Polar solvents (e.g., water, methanol): Test via dynamic light scattering (DLS) for aggregation.
  • Non-polar solvents (e.g., chloroform): Use UV-Vis spectroscopy to detect dissolved fractions.
    For dihydrochloride salts, solubility in water is typically >10 mg/mL, while free bases require 10% DMSO .

Q. How can researchers optimize reaction yields for low-yield intermediates (e.g., <10%)?

  • Methodological Answer : For low-yield steps (e.g., 6% in pyrrolidine-substituted analogs), employ design of experiments (DoE) to optimize:
  • Temperature: Elevated temps (50–60°C) for faster kinetics.
  • Catalyst: Add 1 mol% Pd(OAc)₂ for Suzuki couplings.
  • Solvent: Switch from THF to DMF for better solubility .

Data Contradiction Analysis

Q. Why do some analogs exhibit conflicting cytotoxicity profiles in neuronal vs. non-neuronal cell lines?

  • Methodological Answer : Discrepancies may stem from off-target effects (e.g., binding to σ receptors). Mitigate via:
  • Competitive binding assays (use [³H]-DTG for σ receptor screening).
  • Transcriptomic profiling to identify non-nNOS pathways .

Methodological Recommendations

  • Synthesis : Prioritize reductive amination for scalability (>80% yield) .
  • Characterization : Combine NMR, HPLC, and MS for robust quality control .
  • Biological Testing : Use HEK-293 cells transfected with nNOS for in vitro validation .

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